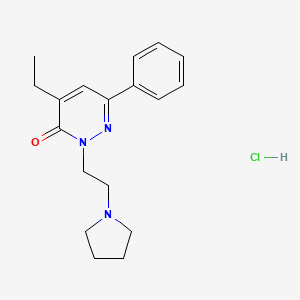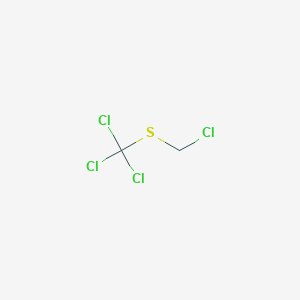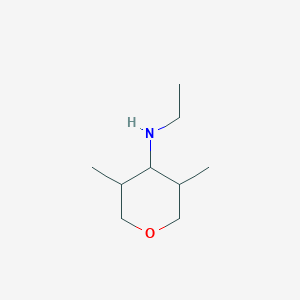
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C9H19NO. It features a six-membered ring structure with a secondary amine and an ether group.
Métodos De Preparación
The synthesis of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine can be achieved through several routes. One common method involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite, followed by heating to reflux, resulting in the formation of this compound .
Análisis De Reacciones Químicas
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new organic materials.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: This compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes such as signal transduction, metabolism, and gene expression .
Comparación Con Compuestos Similares
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine can be compared with other similar compounds, such as:
4-aminotetrahydropyran: This compound shares a similar tetrahydropyran ring structure but lacks the ethyl and methyl substituents, resulting in different chemical properties and reactivity.
N-ethylmaleimide: Although structurally different, N-ethylmaleimide also contains an ethyl group and is used in biochemical studies for its reactivity with thiol groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
N-ethyl-3,5-dimethyloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-4-10-9-7(2)5-11-6-8(9)3/h7-10H,4-6H2,1-3H3 |
Clave InChI |
UCHASPGWMWHZOP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1C(COCC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


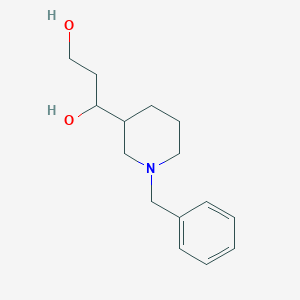

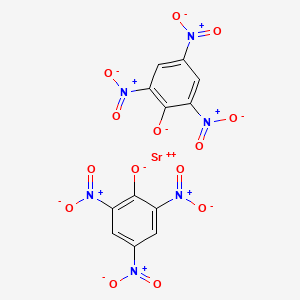
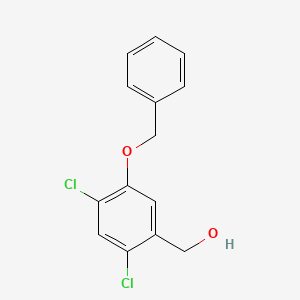
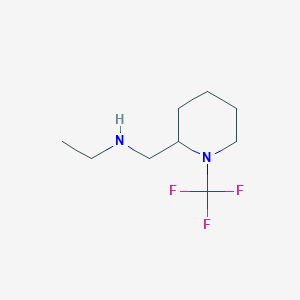

![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
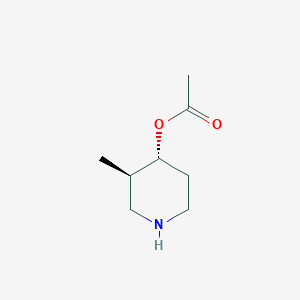
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
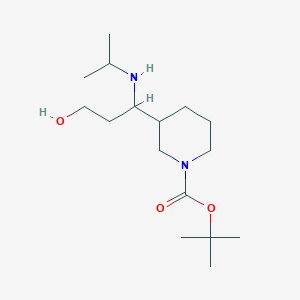
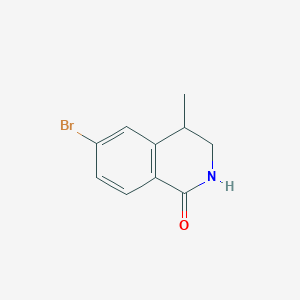
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
